[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[6-(dimethylamino)pyridin-3-yl]methanone
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Overview
Description
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[6-(dimethylamino)pyridin-3-yl]methanone is a complex organic compound that features both piperidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[6-(dimethylamino)pyridin-3-yl]methanone typically involves multiple steps One efficient method starts with D-pyroglutaminol as the starting materialAfter deprotection and amide formation, the final product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[6-(dimethylamino)pyridin-3-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[6-(dimethylamino)pyridin-3-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[6-(dimethylamino)pyridin-3-yl]methanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone: Similar in structure but with different stereochemistry and functional groups.
Indole derivatives: Share some structural similarities and have diverse biological activities.
Uniqueness
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[6-(dimethylamino)pyridin-3-yl]methanone is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[6-(dimethylamino)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(20)6-7-17(9-11(14)18)13(19)10-4-5-12(15-8-10)16(2)3/h4-5,8,11,18,20H,6-7,9H2,1-3H3/t11-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBCUHSSHDBKQU-SMDDNHRTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C(=O)C2=CN=C(C=C2)N(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C[C@@H]1O)C(=O)C2=CN=C(C=C2)N(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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